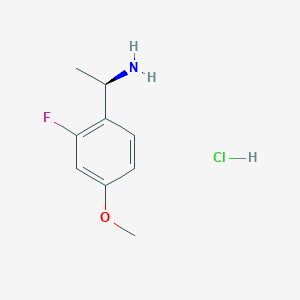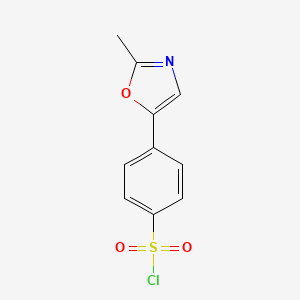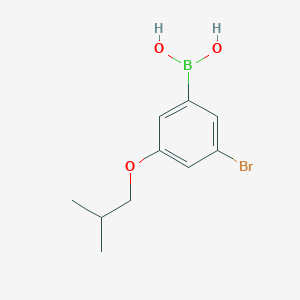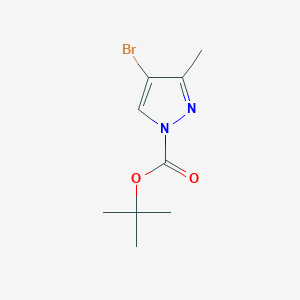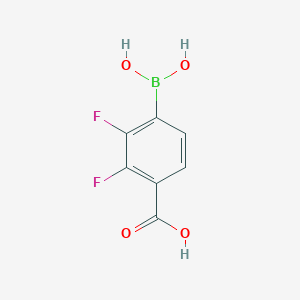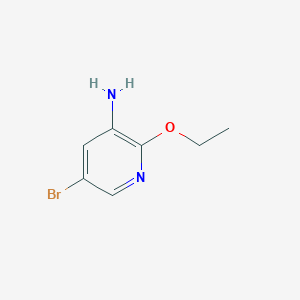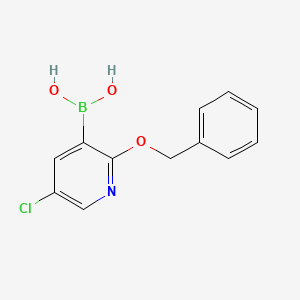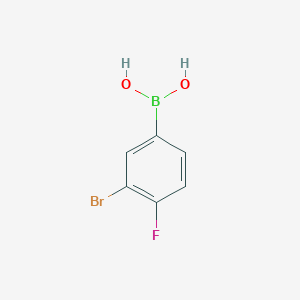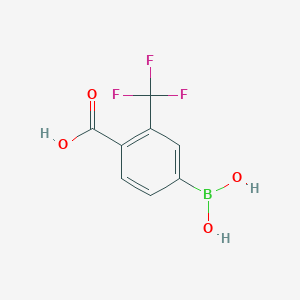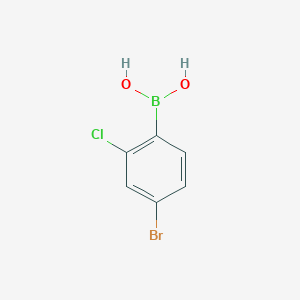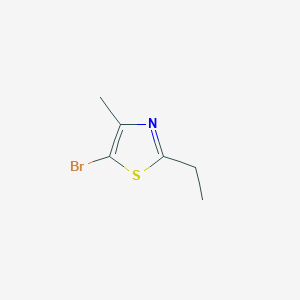
4-(ベンジルオキシ)-2,6-ジフルオロベンズアルデヒド
説明
4-(Benzyloxy)-2,6-difluorobenzaldehyde is a useful research compound. Its molecular formula is C14H10F2O2 and its molecular weight is 248.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-2,6-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2,6-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
染料の合成
ベンジルオキシ基を有する化合物は、染料の合成に使用されてきました。これらは、様々な化学反応を通じて様々な染料を調製する上で重要な役割を果たすことができます .
抗菌活性
ベンジルオキシ基を有する化合物のいくつかの誘導体は、抗菌活性を示しています。これらの化合物は、様々な微生物に対する有効性を調べるために合成および試験することができます .
抗酸化活性
同様の化合物が合成され、その抗酸化特性について分析されています。これらの特性は、様々な疾患につながる可能性のある酸化ストレスを予防する上で重要です .
チロシナーゼ阻害
チロシナーゼ阻害剤は、色素沈着過剰の治療など、様々な用途に使用されています。ベンジルオキシ基を有する化合物は、チロシナーゼに対して阻害効果を示しており、この分野における潜在的な用途を示唆しています .
作用機序
Target of Action
It is structurally similar to monobenzone, also known as 4-(benzyloxy)phenol , which is known to target melanocytes in the skin .
Mode of Action
Monobenzone is proposed to increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
Monobenzone, a similar compound, is known to affect the melanin synthesis pathway . It is proposed that it increases the excretion of melanin from the melanocytes .
Result of Action
Based on the action of monobenzone, we can infer that it may cause a decrease in melanin production, leading to depigmentation .
生化学分析
Biochemical Properties
4-(Benzyloxy)-2,6-difluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the aldehyde group of 4-(Benzyloxy)-2,6-difluorobenzaldehyde, which can undergo oxidation or reduction reactions. Additionally, the benzyloxy group may participate in nucleophilic substitution reactions, further influencing the compound’s biochemical properties .
Cellular Effects
The effects of 4-(Benzyloxy)-2,6-difluorobenzaldehyde on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Benzyloxy)-2,6-difluorobenzaldehyde can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it may affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-(Benzyloxy)-2,6-difluorobenzaldehyde exerts its effects through various mechanisms. One primary mechanism involves the binding of the aldehyde group to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, 4-(Benzyloxy)-2,6-difluorobenzaldehyde may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to the observed cellular effects .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Benzyloxy)-2,6-difluorobenzaldehyde in laboratory settings are crucial factors that influence its temporal effects. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. In in vitro studies, the long-term effects of 4-(Benzyloxy)-2,6-difluorobenzaldehyde on cellular function have been observed, with some studies reporting sustained changes in cell signaling and metabolism. In in vivo studies, the compound’s stability and degradation rate can significantly impact its overall effectiveness and safety .
Dosage Effects in Animal Models
The effects of 4-(Benzyloxy)-2,6-difluorobenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, 4-(Benzyloxy)-2,6-difluorobenzaldehyde may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level triggers a marked change in the compound’s impact on the organism .
Metabolic Pathways
4-(Benzyloxy)-2,6-difluorobenzaldehyde is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidoreductases, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 4-(Benzyloxy)-2,6-difluorobenzaldehyde may influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 4-(Benzyloxy)-2,6-difluorobenzaldehyde within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, 4-(Benzyloxy)-2,6-difluorobenzaldehyde may localize to particular cellular compartments, influencing its accumulation and activity. The distribution pattern of the compound can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-(Benzyloxy)-2,6-difluorobenzaldehyde plays a significant role in determining its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-(Benzyloxy)-2,6-difluorobenzaldehyde can influence its interactions with biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
2,6-difluoro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTBPFVUDIRJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702277 | |
| Record name | 4-(Benzyloxy)-2,6-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918524-93-3 | |
| Record name | 4-(Benzyloxy)-2,6-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)
